molecular formula C7H6BrNO3S B13548164 5-Bromo-3-(methylsulfanyl)-2-nitrophenol

5-Bromo-3-(methylsulfanyl)-2-nitrophenol

Cat. No.: B13548164
M. Wt: 264.10 g/mol
InChI Key: YQCSKAJPHQUHGI-UHFFFAOYSA-N
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Description

5-Bromo-3-(methylsulfanyl)-2-nitrophenol is an organic compound with a unique structure that includes a bromine atom, a methylsulfanyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol typically involves the bromination of 3-(methylsulfanyl)-2-nitrophenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(methylsulfanyl)-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: 5-Bromo-3-(methylsulfinyl)-2-nitrophenol, 5-Bromo-3-(methylsulfonyl)-2-nitrophenol.

    Reduction: 5-Bromo-3-(methylsulfanyl)-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-3-(methylsulfanyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be employed in various organic reactions to introduce functional groups.

    Biology: Potential use in the development of biologically active compounds. Its derivatives may exhibit antimicrobial or anticancer properties.

    Medicine: Research into its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials. It may serve as a precursor for dyes, pigments, or other industrial products.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(methylsulfanyl)-2-nitrophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, methylsulfanyl, and nitro groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-methoxysalicylidene-2-furfurylamine: Similar structure with a methoxy group instead of a methylsulfanyl group.

    3-Nitrosalicylidene-2-furfurylamine: Contains a nitro group and a furfurylamine moiety.

    5-Bromo-3-fluoro-2-methylsulfanyl-pyridine: Similar structure with a pyridine ring and a fluoro group.

Uniqueness

5-Bromo-3-(methylsulfanyl)-2-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the nitro group can be reduced to an amino group, providing versatility in synthetic applications.

This compound’s distinct structure and reactivity make it a valuable tool in various fields of research and industry.

Properties

Molecular Formula

C7H6BrNO3S

Molecular Weight

264.10 g/mol

IUPAC Name

5-bromo-3-methylsulfanyl-2-nitrophenol

InChI

InChI=1S/C7H6BrNO3S/c1-13-6-3-4(8)2-5(10)7(6)9(11)12/h2-3,10H,1H3

InChI Key

YQCSKAJPHQUHGI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1[N+](=O)[O-])O)Br

Origin of Product

United States

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